molecular formula C13H13BrClN B6224861 3-[(2-bromophenyl)methyl]aniline hydrochloride CAS No. 2768327-61-1

3-[(2-bromophenyl)methyl]aniline hydrochloride

Cat. No. B6224861
CAS RN: 2768327-61-1
M. Wt: 298.6
InChI Key:
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Description

3-[(2-bromophenyl)methyl]aniline hydrochloride, also known as 3-BMA, is an organic compound that is used in many scientific research applications. It is an aromatic amine that is prepared from the reaction of aniline and 2-bromophenylmethyl bromide. 3-BMA is a versatile compound that is used in a wide range of applications such as organic synthesis, the study of biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

3-[(2-bromophenyl)methyl]aniline hydrochloride has a wide range of scientific research applications. It has been used in organic synthesis as a reagent for the preparation of various compounds such as 3-bromo-2-methyl-aniline, 3-bromo-2-methyl-benzaldehyde, and 3-bromo-2-methyl-benzyl alcohol. It is also used in the study of biochemical and physiological effects of compounds and in laboratory experiments. In particular, 3-[(2-bromophenyl)methyl]aniline hydrochloride has been used in the study of the effects of drugs on the central nervous system.

Mechanism of Action

The mechanism of action of 3-[(2-bromophenyl)methyl]aniline hydrochloride is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, 3-[(2-bromophenyl)methyl]aniline hydrochloride increases the levels of these neurotransmitters in the brain, which can lead to various physiological and psychological effects.
Biochemical and Physiological Effects
3-[(2-bromophenyl)methyl]aniline hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive function. It has also been shown to have anti-inflammatory and analgesic effects and to reduce the symptoms of anxiety and depression.

Advantages and Limitations for Lab Experiments

The use of 3-[(2-bromophenyl)methyl]aniline hydrochloride in laboratory experiments has several advantages and limitations. One of the major advantages is that it is relatively easy to synthesize and is readily available. Additionally, it has been used in a variety of scientific research applications, making it a versatile compound for laboratory experiments. On the other hand, the exact mechanism of action of 3-[(2-bromophenyl)methyl]aniline hydrochloride is not yet fully understood, making it difficult to predict the effects of its use in laboratory experiments.

Future Directions

The use of 3-[(2-bromophenyl)methyl]aniline hydrochloride in scientific research has the potential to open up new avenues of scientific inquiry. In particular, further research into the mechanism of action of 3-[(2-bromophenyl)methyl]aniline hydrochloride could lead to a better understanding of its effects on the central nervous system. Additionally, further research into the biochemical and physiological effects of 3-[(2-bromophenyl)methyl]aniline hydrochloride could lead to the development of new therapeutic treatments for various conditions. Finally, further research into the synthesis of 3-[(2-bromophenyl)methyl]aniline hydrochloride could lead to the development of new and more efficient synthesis methods.

Synthesis Methods

3-[(2-bromophenyl)methyl]aniline hydrochloride is usually synthesized by a two-step reaction of aniline and 2-bromophenylmethyl bromide. In the first step, aniline is reacted with 2-bromophenylmethyl bromide in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form 3-bromo-2-methyl-aniline. In the second step, the 3-bromo-2-methyl-aniline is reacted with hydrochloric acid to form 3-[(2-bromophenyl)methyl]aniline hydrochloride. The overall reaction is as follows:
Aniline + 2-bromophenylmethyl bromide → 3-bromo-2-methyl-aniline
3-bromo-2-methyl-aniline + HCl → 3-[(2-bromophenyl)methyl]aniline hydrochloride

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-bromophenyl)methyl]aniline hydrochloride involves the reaction of 2-bromobenzyl chloride with aniline in the presence of a base to form 3-[(2-bromophenyl)methyl]aniline, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-bromobenzyl chloride", "aniline", "base (e.g. sodium hydroxide)", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve aniline in a suitable solvent (e.g. ethanol) and add the base to the solution.", "Step 2: Add 2-bromobenzyl chloride to the solution and stir at room temperature for several hours.", "Step 3: Extract the product with a suitable solvent (e.g. diethyl ether) and dry over anhydrous magnesium sulfate.", "Step 4: Dissolve the product in hydrochloric acid and evaporate the solvent to obtain the hydrochloride salt of 3-[(2-bromophenyl)methyl]aniline." ] }

CAS RN

2768327-61-1

Product Name

3-[(2-bromophenyl)methyl]aniline hydrochloride

Molecular Formula

C13H13BrClN

Molecular Weight

298.6

Purity

95

Origin of Product

United States

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